molecular formula C13H21NOS B12561179 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol CAS No. 190589-10-7

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol

Katalognummer: B12561179
CAS-Nummer: 190589-10-7
Molekulargewicht: 239.38 g/mol
InChI-Schlüssel: YGNKIARYUPARFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol is an organic compound with the molecular formula C13H21NOS It is known for its unique structural features, which include a thiol group, an amino group, and a phenoxypropyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol typically involves the reaction of 3-phenoxypropylamine with methyl 3-chloropropyl sulfide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-phenoxypropylamine attacks the electrophilic carbon of methyl 3-chloropropyl sulfide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[Methyl(3-sulfanylpropyl)amino]propane-1-thiol
  • 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)

Uniqueness

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxypropyl moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Eigenschaften

CAS-Nummer

190589-10-7

Molekularformel

C13H21NOS

Molekulargewicht

239.38 g/mol

IUPAC-Name

3-[methyl(3-phenoxypropyl)amino]propane-1-thiol

InChI

InChI=1S/C13H21NOS/c1-14(10-6-12-16)9-5-11-15-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3

InChI-Schlüssel

YGNKIARYUPARFL-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCOC1=CC=CC=C1)CCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.